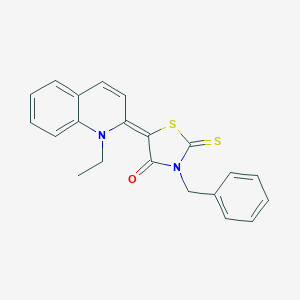![molecular formula C12H17NO3 B249957 N-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-4-methylbenzamide](/img/structure/B249957.png)
N-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-4-methylbenzamide (also known as Triclosan) is a synthetic organic compound that has been widely used in various consumer products, such as soaps, toothpaste, and cosmetics, as an antimicrobial agent since the 1970s. Triclosan has been shown to be effective against a broad spectrum of microorganisms, including bacteria, fungi, and viruses. However, its widespread use has raised concerns about its potential environmental and health effects.
作用机制
Triclosan works by inhibiting the activity of an enzyme called enoyl-acyl carrier protein reductase (ENR), which is involved in the biosynthesis of fatty acids in microorganisms. By inhibiting ENR, Triclosan prevents the synthesis of essential fatty acids, which are necessary for the growth and survival of microorganisms.
Biochemical and Physiological Effects:
Triclosan has been shown to have both beneficial and detrimental effects on biochemical and physiological processes. On one hand, Triclosan has been shown to have anti-inflammatory and anti-cancer properties. On the other hand, Triclosan has been shown to disrupt endocrine function in animals and humans, leading to potential developmental and reproductive effects.
实验室实验的优点和局限性
Triclosan has several advantages for lab experiments, including its broad-spectrum antimicrobial activity, ease of use, and availability. However, Triclosan also has several limitations, including its potential toxicity to cells and organisms, its potential to interfere with other experimental assays, and its potential to contaminate experimental samples.
未来方向
There are several future directions for Triclosan research, including:
1. Further studies on the environmental and health effects of Triclosan, particularly on its potential to disrupt endocrine function in humans and animals.
2. Development of alternative antimicrobial agents that are effective against a broad spectrum of microorganisms but have less potential for environmental and health effects.
3. Studies on the potential use of Triclosan in medical devices and agriculture.
4. Development of more sensitive and specific assays for detecting Triclosan in environmental and biological samples.
5. Development of methods for removing Triclosan from wastewater and other environmental matrices.
In conclusion, Triclosan is a synthetic organic compound that has been widely used as an antimicrobial agent in consumer products. Triclosan has been extensively studied for its antimicrobial properties and potential use in medical devices and agriculture. However, its widespread use has raised concerns about its potential environmental and health effects. Further research is needed to fully understand the effects of Triclosan and to develop alternative antimicrobial agents that are effective and safe.
合成方法
Triclosan can be synthesized through a multistep process, starting from 2,4-dichlorophenol. The first step involves the conversion of 2,4-dichlorophenol to 2,4-dichloro-5-hydroxybenzaldehyde through a reaction with sodium hydroxide and formaldehyde. The second step involves the conversion of 2,4-dichloro-5-hydroxybenzaldehyde to 2,4-dichloro-5-(hydroxymethyl)phenol through a reaction with sodium borohydride. The final step involves the conversion of 2,4-dichloro-5-(hydroxymethyl)phenol to Triclosan through a reaction with isobutyryl chloride.
科学研究应用
Triclosan has been extensively studied for its antimicrobial properties. It has been shown to be effective against a wide range of microorganisms, including bacteria, fungi, and viruses. Triclosan has also been studied for its potential use in medical devices, such as catheters and wound dressings, to prevent infections. Additionally, Triclosan has been studied for its potential use in agriculture as a pesticide.
属性
分子式 |
C12H17NO3 |
|---|---|
分子量 |
223.27 g/mol |
IUPAC 名称 |
N-(1,3-dihydroxy-2-methylpropan-2-yl)-4-methylbenzamide |
InChI |
InChI=1S/C12H17NO3/c1-9-3-5-10(6-4-9)11(16)13-12(2,7-14)8-15/h3-6,14-15H,7-8H2,1-2H3,(H,13,16) |
InChI 键 |
MHKBEHIJALXKEX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC(C)(CO)CO |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)NC(C)(CO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2-(2-fluorophenyl)-1-(1-piperidinylcarbonyl)vinyl]-4-methylbenzamide](/img/structure/B249876.png)
![N-[1-(1-adamantyl)ethyl]-N-[4-(dimethylamino)benzylidene]amine](/img/structure/B249879.png)
![(5Z)-5-[[(2-methyl-3H-benzimidazol-5-yl)amino]methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B249880.png)
![2-[2-(4-Ethoxy-phenoxy)-ethylsulfanyl]-benzooxazole](/img/structure/B249881.png)
![N-(2-hydroxy-5-methylphenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B249882.png)



![N-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]-3-methoxybenzamide](/img/structure/B249890.png)

![2-[2-[(2Z)-2-butan-2-ylidenehydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B249896.png)
![2-[(2-{[2-(Benzylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)carbamoyl]benzoic acid](/img/structure/B249897.png)
